Fmoc-L-beta-homoproline
CAS No.: 193693-60-6
VCID: VC21543648
Molecular Formula: C21H21NO4
Molecular Weight: 351,4 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-L-beta-homoproline is a derivative of the amino acid beta-homoproline, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is crucial in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to enhance the stability and bioactivity of peptides. It is widely used in research focused on peptide synthesis, drug development, bioconjugation, protein engineering, and neuroscience studies . Peptide SynthesisFmoc-L-beta-homoproline serves as a key building block in peptide synthesis, enhancing the efficiency and yield of the process. It is particularly useful in solid-phase peptide synthesis, where its unique structure allows for the creation of peptides with improved stability and bioactivity . Drug DevelopmentThe compound is valuable in medicinal chemistry for designing novel pharmaceuticals that target specific biological pathways. Its incorporation into peptides can lead to compounds with enhanced therapeutic potential . BioconjugationFmoc-L-beta-homoproline is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This is essential in drug delivery systems, where controlled release and targeting are critical . Protein EngineeringResearchers utilize this compound to modify proteins, improving their stability and functionality. This is crucial in biotechnology applications where protein performance is key . Neuroscience ResearchIts application in studying peptide interactions in the nervous system helps in understanding neurological functions and developing treatments for related disorders . Research FindingsRecent studies have highlighted the importance of Fmoc-protected amino acids in forming supramolecular structures, such as hydrogels, which have potential applications in biomedicine . While Fmoc-L-beta-homoproline itself is not directly mentioned in these studies, its structural similarity to other Fmoc-protected amino acids suggests potential for similar applications. Safety and HandlingFmoc-L-beta-homoproline is considered stable under normal conditions but should be handled with care to avoid exposure. It is recommended to use protective eyewear and gloves when handling this compound . Strong oxidizing agents should be avoided as they may react with the compound . Safety Information Table
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 193693-60-6 | ||||||||||
Product Name | Fmoc-L-beta-homoproline | ||||||||||
Molecular Formula | C21H21NO4 | ||||||||||
Molecular Weight | 351,4 g/mole | ||||||||||
IUPAC Name | 2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | ||||||||||
Standard InChI | InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | ||||||||||
Standard InChIKey | ZNIGOUDZWCDFFC-AWEZNQCLSA-N | ||||||||||
Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | ||||||||||
SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | ||||||||||
Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | ||||||||||
Synonyms | 193693-60-6;Fmoc-L-beta-homoproline;(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)aceticacid;Fmoc-L-beta3-homoproline;[(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl]aceticacid;2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]aceticacid;(S)-2-(1-Fmoc-2-pyrrolidinyl)aceticacid;Fmoc-beta-Homopro-OH;Fmoc-L-beta-HPro-OH;AC1MC56S;47912_ALDRICH;SCHEMBL119493;47912_FLUKA;CTK0H4813;MolPort-000-162-467;ZINC622106;CF-332;MFCD01863058;AKOS015912160;FL715-1;AK162654;AM019258;AN-30187;PL006881;RT-012979 | ||||||||||
PubChem Compound | 2761542 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume